molecular formula C25H20ClN3O3S B14249644 (Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid

(Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid

Cat. No.: B14249644
M. Wt: 478.0 g/mol
InChI Key: QDVYNMLPKNDQQR-UHFFFAOYSA-N
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Description

(Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid typically involves multi-step organic reactions. The starting materials may include 5-chloro-2-aminothiazole and trityl chloride. The synthesis may proceed through the following steps:

    Formation of Tritylamino Derivative: Reacting 5-chloro-2-aminothiazole with trityl chloride in the presence of a base such as triethylamine.

    Methoxyiminoacetic Acid Formation: Introducing the methoxyiminoacetic acid moiety through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions may target the nitro or imino groups.

    Substitution: The chloro group on the thiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of advanced materials with specific properties.

Biology

    Antimicrobial Agents: Thiazole compounds exhibit antimicrobial activity against various pathogens.

    Enzyme Inhibitors: Used in the development of enzyme inhibitors for therapeutic purposes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases.

    Diagnostic Agents: Used in the design of diagnostic agents for imaging and detection.

Industry

    Agriculture: Thiazole derivatives are used in the formulation of agrochemicals.

    Dyes and Pigments: Used in the synthesis of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of (Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid depends on its specific biological target. Generally, thiazole derivatives may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(5-Chloro-2-aminothiazol-4-YL)-2-methoxyiminoacetic acid
  • (Z)-2-(5-Chloro-2-(phenylamino)thiazol-4-YL)-2-methoxyiminoacetic acid

Uniqueness

The uniqueness of (Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H20ClN3O3S

Molecular Weight

478.0 g/mol

IUPAC Name

2-[5-chloro-2-(tritylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetic acid

InChI

InChI=1S/C25H20ClN3O3S/c1-32-29-21(23(30)31)20-22(26)33-24(27-20)28-25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3,(H,27,28)(H,30,31)

InChI Key

QDVYNMLPKNDQQR-UHFFFAOYSA-N

Canonical SMILES

CON=C(C1=C(SC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Cl)C(=O)O

Origin of Product

United States

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